N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyridine-4-carboxylic acid or its derivatives under specific reaction conditions. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired benzothiazole derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzenethiol and its derivatives share structural similarities with N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thioamides and α-halocarbonyl compounds, exhibit similar chemical properties and biological activities.
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide stands out due to its unique combination of a benzothiazole ring and a pyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .
Properties
Molecular Formula |
C14H11N3O2S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c1-19-10-3-2-4-11-12(10)16-14(20-11)17-13(18)9-5-7-15-8-6-9/h2-8H,1H3,(H,16,17,18) |
InChI Key |
RYPOAJUPGYRIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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